molecular formula C9H6BrNO2S2 B2528768 2-(2-(3-Bromothiophen-2-yl)thiazol-4-yl)acetic acid CAS No. 1548344-96-2

2-(2-(3-Bromothiophen-2-yl)thiazol-4-yl)acetic acid

Cat. No. B2528768
CAS RN: 1548344-96-2
M. Wt: 304.18
InChI Key: OPAUDDNBDDMLCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives is a topic of interest in the field of medicinal chemistry due to their potential therapeutic applications. For instance, the efficient preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a modifier of cephalosporin antibiotics, was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile and confirmed by X-ray crystallography . Similarly, novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid were synthesized through cyclization with thiosemicarbazide, with their structures confirmed by various spectroscopic methods . Another study outlined the synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-alkoxyimino acetic acid, which is used in the preparation of novel cephalosporins, starting from cyanoacetamide and involving multiple steps such as oximation, alkylation, aminolysis, bromation, cyclization, and hydrolysis .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their biological activity. The stereochemical structure of the synthesized (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid was determined using X-ray crystallography, which provides detailed information about the three-dimensional arrangement of atoms in the molecule .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazole derivatives are complex and require precise conditions. For example, the cyclization of carboxylic acid groups with thiosemicarbazide to form 1,3,4-thiadiazole derivatives requires the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . The synthesis of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-alkoxyimino acetic acid involves a series of reactions including oximation, alkylation, aminolysis, bromation, and cyclization, followed by hydrolysis in a base environment .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-(2-(3-Bromothiophen-2-yl)thiazol-4-yl)acetic acid" are not directly discussed in the provided papers, the properties of similar thiazole derivatives can be inferred. These properties are often characterized by spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry, which help confirm the identity and purity of the synthesized compounds . The biological activities, such as antimicrobial, anti-inflammatory, and analgesic activities, are also evaluated to determine the potential therapeutic applications of these compounds .

Scientific Research Applications

Heterocyclic Syntheses from o-Halogeno-Acids

Research by Ames and Ribeiro (1975) demonstrates that 3-bromothiophen-2- and 4-bromothiophen-3-carboxylic acids can react with carbanions in the presence of copper or copper(II) acetate to yield condensation products. These products can be cyclized into thienopyranones and thienopyridinones, offering a method for synthesizing heterocyclic compounds that could have various applications in material science and pharmaceuticals (Ames & Ribeiro, 1975).

Microwave-assisted Synthesis

Dawood, Elamin, and Faraga (2015) explored the microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. This work highlights a novel method for preparing these compounds, potentially streamlining the synthesis process for pharmaceuticals and materials science applications (Dawood et al., 2015).

Palladium(0) Catalyzed Synthesis

A study by Rizwan et al. (2021) focused on the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling reactions. This research could contribute to the development of new materials with unique optical properties, potentially useful in the fields of optoelectronics and photonics (Rizwan et al., 2021).

Synthesis and Crystal Structure

The synthesis and characterization of related compounds, such as {6-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2-oxo-1,3-benzothiazol-3(2H)-yl}acetic acid, offer insights into the structural features that influence the physical properties and reactivity of these molecules. Such studies can lay the groundwork for the design of new drugs or materials with tailored properties (Aydin et al., 2010).

Future Directions

The future directions for research on “2-(2-(3-Bromothiophen-2-yl)thiazol-4-yl)acetic acid” and related thiazole derivatives could include further exploration of their biological activities and potential therapeutic applications, as well as the development of more efficient synthesis methods .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets to induce their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key to its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 2-(2-(3-Bromothiophen-2-yl)thiazol-4-yl)acetic acid.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The solubility properties of thiazole derivatives could potentially be influenced by environmental factors such as ph and temperature .

properties

IUPAC Name

2-[2-(3-bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S2/c10-6-1-2-14-8(6)9-11-5(4-15-9)3-7(12)13/h1-2,4H,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAUDDNBDDMLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-Bromothiophen-2-yl)thiazol-4-yl)acetic acid

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